molecular formula C15H28 B14004467 1,1'-Bicyclohexyl, 2-(1-methylethyl)-, cis- CAS No. 66374-73-0

1,1'-Bicyclohexyl, 2-(1-methylethyl)-, cis-

Katalognummer: B14004467
CAS-Nummer: 66374-73-0
Molekulargewicht: 208.38 g/mol
InChI-Schlüssel: XWULVJMSQHXLOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyclohexyl-2-propan-2-yl-cyclohexane is a compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single-bonded to other atoms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-2-propan-2-yl-cyclohexane can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexane with propene in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of 1-cyclohexyl-2-propan-2-yl-cyclohexane may involve the use of large-scale reactors and continuous flow processes. Catalysts such as zeolites or metal oxides are often employed to enhance the efficiency of the reaction. The reaction mixture is then subjected to distillation to separate the desired product from any by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1-cyclohexyl-2-propan-2-yl-cyclohexane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-cyclohexyl-2-propan-2-yl-cyclohexane may yield cyclohexanone or cyclohexanol, while reduction may produce cyclohexane derivatives .

Wissenschaftliche Forschungsanwendungen

1-cyclohexyl-2-propan-2-yl-cyclohexane has various applications in scientific research, including:

    Chemistry: It is used as a model compound to study the reactivity and properties of cycloalkanes.

    Biology: It is used in studies to understand the interactions of cycloalkanes with biological membranes and proteins.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used as a solvent and as an intermediate in the production of other chemicals

Wirkmechanismus

The mechanism by which 1-cyclohexyl-2-propan-2-yl-cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-cyclohexyl-2-propan-2-yl-cyclohexane is unique due to its specific structure, which includes two cyclohexane rings and a propan-2-yl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

66374-73-0

Molekularformel

C15H28

Molekulargewicht

208.38 g/mol

IUPAC-Name

1-cyclohexyl-2-propan-2-ylcyclohexane

InChI

InChI=1S/C15H28/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13/h12-15H,3-11H2,1-2H3

InChI-Schlüssel

XWULVJMSQHXLOJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CCCCC1C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.